TLR8 agonist 4

Description

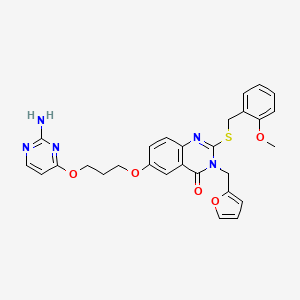

Structure

3D Structure

Properties

Molecular Formula |

C28H27N5O5S |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

6-[3-(2-aminopyrimidin-4-yl)oxypropoxy]-3-(furan-2-ylmethyl)-2-[(2-methoxyphenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C28H27N5O5S/c1-35-24-8-3-2-6-19(24)18-39-28-31-23-10-9-20(36-14-5-15-38-25-11-12-30-27(29)32-25)16-22(23)26(34)33(28)17-21-7-4-13-37-21/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H2,29,30,32) |

InChI Key |

JOPGVUPFRGTVIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CSC2=NC3=C(C=C(C=C3)OCCCOC4=NC(=NC=C4)N)C(=O)N2CC5=CC=CO5 |

Origin of Product |

United States |

Foundational & Exploratory

TLR8 agonist 4 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of TLR8 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, functioning as a pattern recognition receptor (PRR) that detects pathogen-associated molecular patterns (PAMPs).[1][2] Located within the endosomal compartments of myeloid cells such as monocytes, macrophages, and dendritic cells, TLR8 plays a pivotal role in initiating immune responses against viral and bacterial pathogens.[1][3][4] Its ability to recognize single-stranded RNA (ssRNA) makes it a key sensor for viral infections. The activation of TLR8 by specific agonists triggers a potent pro-inflammatory response, characterized by the production of T helper 1 (Th1)-polarizing cytokines. This has positioned TLR8 as a promising therapeutic target for the development of vaccine adjuvants and immunotherapies for cancer and chronic viral infections like hepatitis B. This guide provides a detailed overview of the mechanism of action of small molecule TLR8 agonists, focusing on ligand recognition, downstream signaling, cellular responses, and the experimental methodologies used for their evaluation.

Ligand Recognition and TLR8 Activation

TLR8 is expressed as a transmembrane protein in the endosomes of immune cells. It recognizes ssRNA from viruses and bacteria, as well as synthetic small molecule agonists such as imidazoquinoline compounds.

Structural Basis of Activation:

Crystal structure analyses have revealed that human TLR8 exists as a dimer even in its unliganded state. The binding of an agonist induces a significant conformational change, causing a rearrangement of the dimeric structure. This rearrangement brings the C-terminal domains of the two TLR8 molecules closer together, which is essential for the recruitment of downstream adaptor proteins and the initiation of the signaling cascade.

Small molecule agonists bind to a specific site located between the two protomers of the TLR8 dimer. Key residues, including Phe405 and Asp543, play a critical role in agonist recognition through stacking interactions and hydrogen bonds. The binding of the agonist stabilizes the activated dimeric conformation.

Downstream Signaling Pathways

Upon activation, TLR8 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and interferon regulatory factor 5 (IRF5).

The key steps in the TLR8 signaling pathway are:

-

Recruitment of MyD88: The activated TLR8 dimer recruits MyD88 to its Toll/interleukin-1 receptor (TIR) domain.

-

Formation of the Myddosome: MyD88 then recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLR8, MyD88, IRAK4, and IRAK1 is known as the Myddosome.

-

Activation of TRAF6: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to the ubiquitination of TRAF6.

-

Activation of MAPKs and NF-κB: Ubiquitinated TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which subsequently activates two major downstream pathways:

-

MAPK Pathway: TAK1 activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK, leading to the activation of the transcription factor AP-1.

-

NF-κB Pathway: TAK1 also activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release and nuclear translocation of NF-κB.

-

-

Activation of IRF5: TLR8 signaling also leads to the activation of IRF5, a key transcription factor for the induction of certain pro-inflammatory cytokines like IL-12.

Cellular Responses to TLR8 Agonism

The activation of TLR8 signaling pathways culminates in a robust and diverse set of cellular responses, primarily in myeloid cells.

Cytokine and Chemokine Production:

A hallmark of TLR8 agonism is the potent induction of pro-inflammatory cytokines and chemokines. TLR8 agonists stimulate the production of TNF-α, IL-1β, IL-6, and notably high levels of IL-12 and IL-18, which are crucial for driving Th1-polarized immune responses. This Th1 bias is a key feature that makes TLR8 agonists attractive as vaccine adjuvants.

Table 1: Cytokine Production Induced by TLR8 Agonists

| Cytokine | Cell Type | Agonist | Concentration | Fold Induction / Concentration | Reference |

| TNF-α | Human PBMCs | Selgantolimod (GS-9688) | 1 µM | Significant increase | |

| IL-12p40 | Human PBMCs | Selgantolimod (GS-9688) | 220 nM (EC50) | - | |

| IFN-γ | Human PBMCs | Selgantolimod (GS-9688) | 1 µM | Significant increase | |

| IL-6 | Human PBMCs | TLR8 agonist | - | Significant increase | |

| IL-1β | Human Monocytes | TLR8 agonist | - | Significant increase | |

| TNF-α | Neonatal Mononuclear Cells | R-848 (TLR7/8) | - | Robust production | |

| IL-12 | Neonatal Mononuclear Cells | R-848 (TLR7/8) | - | Robust production |

Upregulation of Co-stimulatory Molecules:

TLR8 agonists enhance the antigen-presenting capacity of dendritic cells and monocytes by upregulating the expression of co-stimulatory molecules such as CD40, CD80, and CD86. This increased expression is vital for the effective priming of naive T cells and the initiation of adaptive immune responses.

Table 2: Upregulation of Co-stimulatory Molecules by TLR8 Agonists

| Molecule | Cell Type | Agonist | Observation | Reference |

| CD40 | Neonatal mDCs | TLR8 agonists | Effective upregulation | |

| CD80 | Human Monocytes (CD14+) | TLR8-specific agonist | Strong induction | |

| CD86 | Human mDCs | TLR8 agonist | Upregulation | |

| CD40 | Human Monocytes | Selgantolimod (GS-9688) | Upregulated expression | |

| CD86 | Human Monocytes | Selgantolimod (GS-9688) | Upregulated expression |

Activation of Other Immune Cells and Anti-Tumor/Viral Activity:

The cytokines produced in response to TLR8 agonism, particularly IL-12 and IFN-γ, lead to the activation of other key immune effector cells, including Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs). This results in enhanced anti-viral and anti-tumor immunity. TLR8 agonists can also reverse the immunosuppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor response.

Experimental Protocols for Evaluating TLR8 Agonists

A variety of in vitro and in vivo assays are employed to characterize the activity and efficacy of TLR8 agonists.

A. In Vitro TLR8 Activation Assay using Reporter Cells

-

Principle: This assay utilizes a cell line, typically HEK293 cells, stably transfected with the human TLR8 gene and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB-inducible promoter. Activation of TLR8 by an agonist leads to the production of the reporter protein, which can be quantified.

-

Methodology:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate.

-

Add serial dilutions of the test TLR8 agonist and appropriate controls (e.g., R848 as a positive control, vehicle as a negative control).

-

Incubate for 16-24 hours at 37°C in a CO2 incubator.

-

Measure the reporter gene activity. For SEAP, this involves adding a specific substrate and measuring the colorimetric change using a spectrophotometer. For luciferase, a luminometer is used.

-

Calculate the EC50 value from the dose-response curve.

-

B. Cytokine Profiling in Human PBMCs

-

Principle: This assay measures the ability of a TLR8 agonist to induce cytokine production in primary human immune cells.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with various concentrations of the TLR8 agonist for 18-24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-12p70, IFN-γ, IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

C. In Vivo Efficacy Studies in Humanized Mouse Models

-

Principle: Since small molecule TLR8 agonists often exhibit species-specific activity (with poor activity on murine TLR8), humanized mouse models are essential for in vivo evaluation. The B-hTLR8 mouse model, in which the murine TLR8 gene is replaced with its human counterpart, is a valuable tool.

-

Methodology (Anti-tumor Efficacy Example):

-

Implant tumor cells (e.g., murine colon adenocarcinoma MC38) subcutaneously into homozygous B-hTLR8 mice.

-

Once tumors are established, randomize the mice into treatment groups (vehicle control, TLR8 agonist).

-

Administer the TLR8 agonist (e.g., orally or systemically) according to the desired dosing schedule.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Blood samples can be collected at various time points to measure systemic cytokine levels.

-

Conclusion

TLR8 agonists represent a powerful class of immunomodulatory agents with significant therapeutic potential. Their mechanism of action is centered on the activation of a MyD88-dependent signaling pathway in myeloid cells, leading to the production of a Th1-polarizing cytokine milieu and the upregulation of co-stimulatory molecules. This cascade of events bridges the innate and adaptive immune systems, resulting in robust anti-viral and anti-tumor immune responses. A thorough understanding of this mechanism, facilitated by a suite of well-defined in vitro and in vivo experimental models, is crucial for the continued development and clinical translation of novel TLR8-targeted therapies.

References

- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 4. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of TLR8 Agonist 4 to Human TLR8

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity of Small Molecule Agonists to Human TLR8

The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. It is typically expressed as the dissociation constant (Kd), the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. Other related metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which measure the functional strength of a compound.

While the crystal structure of 1-pentyl-4-phenyl-1H-imidazol-2-amine bound to the human TLR8 ectodomain has been determined, showcasing its binding interactions, the precise Kd value has not been reported in the cited literature[1][2][3]. The research instead emphasizes its TLR8-specific agonistic activity and attenuated pro-inflammatory properties[1][2]. For comparative purposes, the table below presents binding affinity data for other well-characterized small molecule TLR8 agonists.

| Agonist | Binding Parameter | Value | Assay Method | Reference |

| Compound 2 (Fragment-like hit) | Binding Affinity (IC50) | < 1 µM | TR-FRET | |

| VTX-2337 | EC50 (IL-1β release) | ~0.1-1 µM | Whole blood assay | |

| 3M-002 | EC50 (TNF-α production) | ~1 µM | Human PBMC assay | |

| R848 (Resiquimod) | EC50 (TNF-α production) | ~0.1 µM | Human PBMC assay |

Note: The provided values are for functional assays (EC50) or competitive binding assays (IC50) and may not directly represent the dissociation constant (Kd). Direct biophysical measurement of Kd is recommended for a precise quantification of binding affinity.

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for two gold-standard biophysical techniques used to quantify the binding affinity of small molecule agonists to human TLR8.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.

Objective: To determine the binding affinity (Kd) and thermodynamic profile of a TLR8 agonist binding to the purified human TLR8 ectodomain.

Materials:

-

Purified, recombinant human TLR8 ectodomain protein

-

TLR8 agonist (e.g., 1-pentyl-4-phenyl-1H-imidazol-2-amine)

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Degasser

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified human TLR8 protein against the chosen ITC buffer to ensure buffer matching between the protein and ligand solutions.

-

Prepare the TLR8 agonist solution by dissolving it in the final dialysis buffer. The final concentration should be 10-20 times that of the protein concentration in the cell.

-

Accurately determine the concentrations of both the protein and the agonist.

-

Degas both solutions for 5-10 minutes immediately prior to the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and syringe with the ITC buffer.

-

Load the TLR8 protein solution into the sample cell (typically ~200-300 µL).

-

Load the TLR8 agonist solution into the injection syringe (typically ~40 µL).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) of the agonist into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

-

-

Data Analysis:

-

Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd = kd/ka) for the binding of a TLR8 agonist to immobilized human TLR8.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified, recombinant human TLR8 ectodomain protein

-

TLR8 agonist

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject the purified human TLR8 protein solution over the activated surface to achieve covalent immobilization via amine coupling. The protein is typically diluted in the immobilization buffer to a concentration of 10-50 µg/mL.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the TLR8 agonist in the running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.

-

Inject the different concentrations of the agonist over both the TLR8-immobilized and reference flow cells at a constant flow rate.

-

Allow for an association phase, followed by a dissociation phase where only the running buffer flows over the chip.

-

-

Data Analysis:

-

The instrument records the change in response units (RU) over time, generating a sensorgram for each agonist concentration.

-

After subtracting the reference flow cell data, the resulting sensorgrams are globally fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate a representative experimental workflow for binding affinity determination and the downstream signaling cascade initiated by TLR8 agonism.

TLR8 Signaling Pathway

Human TLR8 is located in the endosomal compartment of myeloid cells, including monocytes, macrophages, and dendritic cells. Upon binding to its agonist, such as single-stranded RNA or synthetic small molecules, TLR8 undergoes a conformational change, leading to the dimerization of its Toll/interleukin-1 receptor (TIR) domains in the cytoplasm.

This dimerization initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), which leads to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex.

The activated TAK1 complex serves as a crucial node, initiating two major downstream signaling branches:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for degradation, releasing the nuclear factor-κB (NF-κB) transcription factor complex (typically p50/p65) to translocate into the nucleus.

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK.

Once in the nucleus, NF-κB, along with other transcription factors activated by the MAPK pathway (e.g., AP-1), binds to the promoter regions of target genes, driving the transcription of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12). This cytokine profile is characteristic of a T-helper 1 (Th1) polarizing immune response, which is crucial for anti-viral and anti-tumor immunity.

References

- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Human Toll-Like Receptor (TLR) 8-Specific Agonist and a Functional Pan-TLR Inhibitor in 2-Aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Human Toll-Like Receptor (TLR) 8-Specific Agonist and a Functional Pan-TLR Inhibitor in 2-Aminoimidazoles. (2016) | Mallesh Beesu | 38 Citations [scispace.com]

In Vitro Characterization of TLR8 Agonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of TLR8 Agonist 4, a novel synthetic small molecule designed to selectively activate Toll-like receptor 8 (TLR8). Activation of TLR8, an endosomal receptor primarily expressed in myeloid cells, triggers a distinct innate immune response, making it a promising target for vaccine adjuvants and cancer immunotherapy.[1][2][3] This document details the experimental protocols, quantitative data, and underlying signaling pathways essential for the preclinical evaluation of this compound.

Quantitative Summary of In Vitro Activity

The in vitro activity of this compound was assessed through a series of assays to determine its potency, selectivity, and functional effects on human immune cells. The data presented below summarizes the key findings.

Table 1: Potency and Selectivity of this compound

| Assay Type | Cell Line | Parameter | This compound | Control Agonist (R848) |

| TLR8 Reporter Assay | HEK-Blue™ hTLR8 | EC50 (nM) | 8.5 | 110.7 |

| TLR7 Reporter Assay | HEK-Blue™ hTLR7 | EC50 (µM) | > 50 | > 50 |

| TLR4 Reporter Assay | HEK-Blue™ hTLR4 | EC50 (µM) | > 50 | > 50 |

| TLR9 Reporter Assay | HEK-Blue™ hTLR9 | EC50 (µM) | > 50 | > 50 |

| Cytotoxicity Assay | Human PBMCs | CC50 (µM) | > 50 | > 50 |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Data is representative of typical findings for a selective TLR8 agonist.[2]

Table 2: Cytokine Induction Profile in Human PBMCs

| Cytokine | Concentration (pg/mL) after 24h stimulation |

| This compound (1 µM) | |

| TNF-α | 25,000 ± 3,500 |

| IL-12p70 | 8,000 ± 1,200 |

| IL-6 | 15,000 ± 2,800 |

| IFN-γ | 500 ± 150 |

| IFN-α | < 100 |

Values are mean ± SEM from at least three independent experiments with different donors. The profile, rich in TNF-α and IL-12, is characteristic of TLR8 activation.[4]

Table 3: Upregulation of Cell Surface Markers on Monocytes

| Cell Surface Marker | Cell Type | % Positive Cells (MFI) |

| This compound (1 µM) | ||

| CD40 | CD14+ Monocytes | 85% (15,000) |

| CD80 | CD14+ Monocytes | 75% (12,000) |

| CD86 | CD14+ Monocytes | 90% (18,000) |

MFI: Mean Fluorescence Intensity. Data obtained via flow cytometry after 48h stimulation of human PBMCs.

Signaling Pathways and Experimental Workflow

Visualizing the biological and experimental processes is crucial for understanding the mechanism of action and characterization strategy for this compound.

TLR8 Signaling Pathway

Activation of TLR8 by an agonist like this compound in the endosome initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of key transcription factors, NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.

Caption: TLR8 agonist-induced MyD88-dependent signaling pathway.

Experimental Characterization Workflow

The in vitro characterization of this compound follows a tiered approach, starting with primary screening for potency and selectivity, followed by functional assays in primary human cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 4. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

TLR8 agonist 4 signaling pathway analysis

An In-depth Technical Guide to the TLR8 Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial in the innate immune response to single-stranded RNA (ssRNA), particularly from viral pathogens. Activation of TLR8 by synthetic or natural agonists triggers a potent inflammatory response, making it a compelling target for novel vaccine adjuvants and immunotherapies. This technical guide provides a detailed analysis of the TLR8 signaling pathway, methodologies for its investigation, and quantitative data from relevant studies.

Core Signaling Pathways of TLR8 Activation

Upon agonist binding, TLR8 dimerizes within the endosome, initiating a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[1][2][3][4][5] This pathway is central to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

MyD88-Dependent Pathway

The activation of TLR8 leads to the recruitment of the TIR domain-containing adaptor protein MyD88. MyD88, in turn, recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.

Activated TRAF6, along with TAK1 (TGF-β-activated kinase 1), activates two major downstream signaling branches: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

NF-κB Activation: The IKK complex (inhibitor of nuclear factor kappa-B kinase), consisting of IKKα, IKKβ, and NEMO (IKKγ), is activated by the TRAF6/TAK1 complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Activation: The TRAF6/TAK1 complex also activates the MAPK cascades, leading to the phosphorylation and activation of p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of inflammatory genes. The activation of p38 MAPK and subsequent TNF-α production have been shown to be correlated with TLR8 agonist activity.

IRF Activation

In addition to NF-κB and MAPKs, TLR8 signaling can also lead to the activation of Interferon Regulatory Factors (IRFs), primarily IRF5 and IRF7. This activation is also MyD88-dependent and results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines. IRF5 is considered a central mediator in the TLR8 signaling pathway.

Quantitative Data on TLR8 Agonist-Induced Responses

The activation of TLR8 by specific agonists leads to a quantifiable production of cytokines. The following tables summarize representative data from in vitro studies.

Table 1: TNF-α Production Induced by TLR8 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Agonist (Concentration) | Cell Type | Incubation Time | TNF-α (pg/mL) | Reference |

| 3M-002 (TLR8 agonist) | Neonatal and Adult Blood | Not Specified | ~20,000 - 80,000 | |

| R-848 (TLR7/8 agonist) | Neonatal and Adult Blood | Not Specified | ~20,000 - 80,000 | |

| ssRNA40 (TLR8 agonist) | Neonatal and Adult Blood | Not Specified | ~20,000 - 80,000 | |

| CL075 (TLR7/8 agonist) | Whole Blood (Neonate) | Overnight | ~2,000 - 10,000 | |

| ssRNA (TLR8 agonist) | Whole Blood (Neonate) | Overnight | ~1,000 - 6,000 |

Table 2: IL-12 Production Induced by TLR8 Agonists

| Agonist | Cell Type | IL-12 p40/70 Production | Reference |

| 3M-002 (TLR8 agonist) | Neonatal and Adult Adherent Monocytes | Effective Induction | |

| R-848 (TLR7/8 agonist) | Neonatal and Adult Adherent Monocytes | Effective Induction |

Experimental Protocols

Here are detailed methodologies for key experiments used to analyze the TLR8 signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with tandem repeats of the NF-κB response element. Upon stimulation with a TLR8 agonist, activated NF-κB binds to these response elements, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Detailed Protocol:

-

Day 1: Cell Seeding:

-

Seed HEK293 cells (or other suitable cell line) co-transfected with TLR8, an NF-κB-luciferase reporter plasmid, and a Renilla luciferase control plasmid into a 96-well plate.

-

-

Day 2: Agonist Treatment:

-

Prepare serial dilutions of the TLR8 agonist in culture medium.

-

Remove the old medium from the cells and add the medium containing the agonist. Include a vehicle control (e.g., DMSO).

-

Incubate for 6-24 hours at 37°C in a CO2 incubator.

-

-

Day 3: Cell Lysis and Luciferase Assay:

-

Remove the medium and wash the cells once with PBS.

-

Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

-

Prepare the firefly and Renilla luciferase assay reagents according to the manufacturer's instructions.

-

Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence.

-

Subsequently, inject 50-100 µL of the Renilla luciferase substrate into the same well and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

-

Calculate the fold induction relative to the vehicle control.

-

ELISA for Cytokine Quantification (e.g., TNF-α)

ELISA (Enzyme-Linked Immunosorbent Assay) is a standard method for quantifying the concentration of a specific cytokine in a sample.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the cytokine is added. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

Detailed Protocol:

-

Plate Preparation:

-

Use a pre-coated plate from a commercial kit or coat a 96-well plate with a capture antibody overnight at 4°C.

-

-

Assay Procedure:

-

Prepare standards with known concentrations of the cytokine and dilute samples as needed.

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.

-

Wash the plate three times.

-

Add 100 µL of TMB Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm immediately.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

-

Western Blot for Phosphorylated MAPKs (p-p38, p-JNK)

Western blotting is used to detect the phosphorylation and therefore activation of specific proteins in a sample.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-p38). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. A chemiluminescent substrate is used to visualize the protein bands. The same membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the TLR8 agonist for a specified time (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Add SDS-PAGE sample loading buffer to the lysates and boil for 5 minutes.

-

Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total p38) and a loading control (e.g., β-actin).

-

Mandatory Visualizations

TLR8 Signaling Pathway Diagram

Caption: MyD88-dependent signaling pathway activated by TLR8 agonists.

Experimental Workflow for TLR8 Agonist Analysis

Caption: General experimental workflow for analyzing TLR8 agonist activity.

References

- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 3. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]

- 4. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

TLR8 Agonist 4: A Deep Dive into Cellular Activation and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and immunological outcomes associated with the activation of Toll-like receptor 8 (TLR8) by agonist 4. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and leverage the therapeutic potential of TLR8 agonism. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Cellular Targets of TLR8 Agonism

Toll-like receptor 8 is predominantly expressed in the endosomes of specific immune cell populations. Consequently, its activation by agonists leads to a targeted but potent immune response. The primary cell types activated by TLR8 agonists are myeloid lineage cells, which form a critical part of the innate immune system.

Key Activated Cell Types:

-

Monocytes and Macrophages: As key phagocytes and antigen-presenting cells (APCs), monocytes and their differentiated progeny, macrophages, are primary responders to TLR8 agonists.[1][2][3][4][5] Activation of TLR8 in these cells leads to the robust production of pro-inflammatory cytokines and chemokines, enhancing their ability to clear pathogens and signal to the adaptive immune system.

-

Myeloid Dendritic Cells (mDCs): Myeloid DCs are professional APCs that bridge the innate and adaptive immune responses. TLR8 stimulation potently activates mDCs, leading to their maturation, characterized by the upregulation of co-stimulatory molecules and the secretion of key Th1-polarizing cytokines.

-

Granulocytes: These cells, which include neutrophils, are also responsive to TLR8 agonists, contributing to the inflammatory milieu.

-

Natural Killer (NK) Cells: While TLR8 expression on NK cells is debated, they are indirectly but potently activated by TLR8 agonists through the cytokines produced by activated dendritic cells, particularly IL-12. This crosstalk enhances the cytotoxic capabilities of NK cells.

Quantitative Analysis of TLR8 Agonist-Induced Cellular Responses

The activation of immune cells by TLR8 agonists has been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data on cytokine production and the upregulation of cell surface markers.

Table 1: Cytokine Production Induced by TLR8 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs) and Isolated Myeloid Cells

| Cytokine | Cell Type | Agonist (Example) | Fold Increase / Concentration | Reference |

| TNF-α | Monocytes | CL075 | Strong induction | |

| Monocytes | 3M-002 | Concentration-dependent increase | ||

| Neonatal APCs | R-848, 3M-002 | Robust production | ||

| PBMCs | DN052 | EC50 of 6.7 nM | ||

| IL-1β | Monocytes | CL075 | Strong upregulation | |

| nicDC | CL075 | Increased production | ||

| PBMCs | TLR8 agonists | Fold increase observed at 6 hours | ||

| IL-6 | Monocytes | CL075 | Uniformly high production | |

| CD14+ Monocytes | Selgantolimod (SLGN) | Increased frequency of IL-6+ cells | ||

| PBMCs | TLR8 agonists | Fold increase observed at 6 hours | ||

| IL-12 | Myeloid DCs | ssRNA40, 3M-002 | More effective than TLR7 agonists | |

| Neonatal APCs | R-848, 3M-002 | Robust production | ||

| Adherent Monocytes | R-848, 3M-002 | Effective induction | ||

| Dendritic Cells | CL075 | High production | ||

| IFN-γ | NK Cells (in DC co-culture) | CL075 | Additive promotion with TLR3/4 agonists | |

| Whole Blood | ssRNA, CL075 | Increased production |

Table 2: Upregulation of Co-stimulatory Molecules on Myeloid Cells by TLR8 Agonists

| Molecule | Cell Type | Agonist (Example) | Observation | Reference |

| CD40 | Myeloid DCs | R-848, 3M-002 | Effective upregulation | |

| Dendritic Cells | CL075 | Significant increase | ||

| CD14+ Monocytes | Compound 34b | Upregulation observed | ||

| CD80 | Dendritic Cells | CL075 | Significant increase | |

| CD14+ Monocytes | Compound 34b | Strong induction | ||

| CD86 | Dendritic Cells | Imiquimod/3M002 | Upregulation observed | |

| Dendritic Cells | CL075 | Significant increase |

Signaling Pathways Activated by TLR8 Agonists

TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA). Upon binding to its agonist, TLR8 initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors responsible for the expression of inflammatory genes.

Key Signaling Events:

-

Ligand Recognition: TLR8 recognizes ssRNA or synthetic agonists within the endosomal compartment.

-

MyD88 Recruitment: The activated TLR8 receptor recruits the MyD88 adaptor protein.

-

IRAK Complex Formation: MyD88 associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK-4 and IRAK-1.

-

TRAF6 Activation: The activated IRAK complex then engages TNF receptor-associated factor 6 (TRAF6).

-

Activation of NF-κB and MAPKs: TRAF6 activation leads to the downstream activation of two major pathways:

-

NF-κB Pathway: This results in the phosphorylation and degradation of IκBα, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: This involves the activation of mitogen-activated protein kinases (MAPKs) such as p38, which also contributes to cytokine gene expression.

-

-

IRF5 Activation: TLR8 signaling also leads to the activation of interferon regulatory factor 5 (IRF5), which is crucial for the induction of certain cytokines, including IL-12.

Caption: TLR8 signaling pathway initiated by agonist binding.

Experimental Protocols

The following section details standardized methodologies for key experiments used to characterize the cellular effects of this compound.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To obtain a mixed population of lymphocytes and monocytes from whole blood.

-

Methodology:

-

Collect whole blood from healthy human volunteers into heparinized tubes.

-

Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) for subsequent assays.

-

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

-

Objective: To differentiate monocytes into immature dendritic cells for activation studies.

-

Methodology:

-

Isolate PBMCs as described above.

-

Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS) or by plastic adherence. For adherence, plate PBMCs in a culture flask for 2 hours, then wash away non-adherent cells.

-

Culture the adherent monocytes in complete RPMI-1640 medium supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; 100 ng/mL) and Interleukin-4 (IL-4; 10 ng/mL).

-

Culture the cells for 6 days, replacing the medium with fresh cytokines every 2 days.

-

On day 6, harvest the immature mo-DCs for stimulation experiments with this compound.

-

In Vitro Cell Stimulation Assay

-

Objective: To activate specific cell populations with this compound and collect supernatants for cytokine analysis and cells for flow cytometry.

-

Methodology:

-

Plate the desired cells (e.g., PBMCs, mo-DCs) in a 96-well plate at a density of 2.5 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the agonist to the cells and incubate for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant for cytokine analysis by ELISA or multiplex bead array.

-

Process the cell pellet for flow cytometric analysis of surface markers or intracellular cytokines.

-

Caption: Workflow for mo-DC generation and TLR8 agonist stimulation.

Flow Cytometry for Cell Surface Marker and Intracellular Cytokine Staining

-

Objective: To quantify the expression of cell surface markers (e.g., CD40, CD86) and intracellular cytokines (e.g., TNF-α, IL-6) at a single-cell level.

-

Methodology:

-

Surface Staining:

-

Harvest stimulated cells and wash with FACS buffer (PBS with 2% FBS).

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD14, CD11c, CD40, CD80, CD86) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Cytokine Staining (ICS):

-

During the final 4-6 hours of cell stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.

-

After surface staining, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes.

-

Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based).

-

Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IL-6, IL-12) for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition:

-

Resuspend the stained cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

-

-

This guide provides a foundational understanding of the cellular and molecular events initiated by this compound. The detailed protocols and summarized data serve as a valuable resource for designing and interpreting experiments aimed at exploring the therapeutic applications of TLR8-targeted immunomodulation.

References

- 1. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

The Impact of TLR8 Agonist 4 on Human Monocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Toll-like receptor 8 (TLR8) agonist 4 on human monocytes. It is designed to be a comprehensive resource, detailing the molecular pathways, cellular responses, and experimental methodologies relevant to the study of this potent immunomodulator. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and relevance for researchers in immunology and drug development.

Introduction to TLR8 and its Agonists

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral pathogens.[1][2] In humans, TLR8 is predominantly expressed in myeloid cells, including monocytes and myeloid dendritic cells.[3] Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, thereby orchestrating a robust immune response.

TLR8 agonists are synthetic molecules that mimic the natural ligands of TLR8, leading to its activation. These agonists are of significant interest in drug development as potential vaccine adjuvants and immunotherapeutic agents for infectious diseases and cancer. "TLR8 agonist 4" represents a specific, often proprietary, small molecule agonist under investigation. For the purpose of this guide, we will synthesize data from studies on well-characterized TLR8 agonists such as 3M-002, CL075 (a thiazoloquinolone derivative), and the dual TLR7/8 agonist R848 (Resiquimod), which are frequently used to probe the effects of TLR8 activation.

Quantitative Effects of TLR8 Agonist Stimulation on Human Monocytes

The activation of human monocytes with TLR8 agonists leads to a significant and dose-dependent cellular response. The following tables summarize the quantitative data on cytokine production and changes in cell surface marker expression.

Table 1: Cytokine Production by Human Monocytes Following TLR8 Agonist Stimulation

| Cytokine | TLR8 Agonist | Concentration | Incubation Time | Fold Increase / Concentration | Reference |

| TNF-α | CL075 | 1 µg/mL | 6 hours | Group 1 Cytokine (Induced by TLR8) | [4] |

| IL-1β | CL075 | 1 µg/mL | 6 hours | Group 1 Cytokine (Induced by TLR8) | [4] |

| IL-6 | CL075 | 1 µg/mL | 6 hours | Group 3 Cytokine (Induced by TLR8) | |

| IL-12p70 | CL075 | 1 µg/mL | 6 hours | Group 1 Cytokine (Induced by TLR8) | |

| IL-8 | CL075 | 1 µg/mL | 6 hours | Group 2 Cytokine (Induced by TLR8) | |

| IL-23 | CL075 | 1 µg/mL | 6 hours | Group 3 Cytokine (Induced by TLR8) | |

| CCL2 | CL075 | 1 µg/mL | 6 hours | Group 4 Cytokine (Induced by TLR8) | |

| CCL3 | CL075 | 1 µg/mL | 6 hours | Group 4 Cytokine (Induced by TLR8) | |

| CCL4 | CL075 | 1 µg/mL | 6 hours | Group 4 Cytokine (Induced by TLR8) | |

| IL-10 | 3M-002 | 10 µM | Not Specified | Induced | |

| TNF-α | 3M-002 | 50 µM | 4 hours | ~1000 pg/mL | |

| IL-1β | 3M-002 | 50 µM | 18 hours | ~1500 pg/mL |

Table 2: Changes in Cell Surface Marker Expression on Human Monocytes Following TLR8 Agonist Stimulation

| Surface Marker | TLR8 Agonist | Concentration | Incubation Time | Change in Expression | Reference |

| HLA-DR | CL075 / CL097 | 0.2-0.5 µg/mL | 4 days | Upregulation (hi) | |

| CCR7 | CL075 / CL097 | 0.2-0.5 µg/mL | 4 days | Upregulation (+) |

Signaling Pathways Activated by this compound

Upon binding of an agonist, TLR8 initiates a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of the transcription factor nuclear factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines and chemokines.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of TLR8 agonists. Below are methodologies for key experiments.

Isolation of Human Monocytes from Peripheral Blood

This protocol is based on negative selection, which yields untouched monocytes free of antibodies.

-

Blood Collection: Collect 40-50 mL of whole blood from healthy donors in tubes containing an anticoagulant such as EDTA.

-

Enrichment Cocktail: Transfer the blood to a 50 mL conical tube and add a human monocyte enrichment cocktail (e.g., RosetteSep™) at the manufacturer's recommended concentration (e.g., 40 µL/mL).

-

Incubation: Mix gently and incubate for 20-30 minutes at room temperature.

-

Density Gradient Centrifugation: Dilute the blood sample with an equal volume of PBS. Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™ or Lymphoprep™) in a new 50 mL tube.

-

Centrifugation: Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

-

Monocyte Collection: After centrifugation, the monocyte-enriched fraction will be visible as a distinct layer at the plasma-density gradient interface. Carefully aspirate this layer.

-

Washing: Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Cell Counting and Viability: Resuspend the cell pellet in complete RPMI 1640 medium. Determine cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Purity can be assessed by flow cytometry staining for CD14.

Stimulation of Monocytes with this compound

-

Cell Plating: Seed the isolated monocytes in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Adherence: Allow the monocytes to adhere for 1-2 hours in a humidified incubator at 37°C and 5% CO2.

-

Agonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in complete culture medium.

-

Stimulation: Remove the medium from the adhered monocytes and replace it with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis and store at -80°C.

-

Cell Lysis: The cells can be lysed for subsequent RNA or protein extraction.

Measurement of Cytokine Production

Cytokine levels in the collected supernatants can be quantified using the following methods:

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-12).

-

Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubation with detection antibody and enzyme conjugate, and finally adding the substrate for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

-

Multiplex Bead Array:

-

This method allows for the simultaneous quantification of multiple cytokines from a small sample volume.

-

Use a commercially available kit (e.g., Beadlyte) and follow the manufacturer's protocol.

-

The assay involves incubating the supernatant with a mixture of beads, each coated with an antibody specific for a different cytokine.

-

The beads are then stained with a fluorescently labeled detection antibody and analyzed using a specialized flow cytometer.

-

Analysis of Cell Surface Marker Expression by Flow Cytometry

-

Cell Harvesting: After stimulation, gently scrape the adhered monocytes from the plate.

-

Staining: Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Antibody Incubation: Add fluorescently labeled monoclonal antibodies specific for the surface markers of interest (e.g., anti-human CD14, HLA-DR, CCR7) and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of positive cells and the mean fluorescence intensity.

Conclusion

This compound is a potent activator of human monocytes, inducing a strong pro-inflammatory response characterized by the production of key cytokines and the upregulation of molecules involved in antigen presentation. The MyD88-dependent signaling pathway is central to these effects. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of TLR8 agonists. A thorough understanding of these mechanisms is critical for the development of novel immunotherapies targeting TLR8.

References

- 1. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR8-mediated activation of human monocytes inhibits TL1A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]

A Technical Guide to the Activity of TLR8 Agonists in Dendritic Cells

Audience: Researchers, Scientists, and Drug Development Professionals Topic: TLR8 Agonist Activity in Dendritic Cells

This guide provides an in-depth overview of the activity of Toll-like receptor 8 (TLR8) agonists in human dendritic cells (DCs), with a focus on the potent and selective agonist Motolimod (VTX-2337) as a representative agent. TLR8, an endosomal receptor primarily expressed in myeloid cells, plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1][2][3] Its activation in dendritic cells triggers a robust immune response, making TLR8 agonists promising candidates for cancer immunotherapy and vaccine adjuvants.[4][5]

Core Mechanism of Action and Signaling Pathway

Activation of TLR8 in the endosomal compartments of myeloid dendritic cells (mDCs) initiates a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The culmination of this pathway is the transcription and secretion of a distinct profile of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on the DC surface. This process is crucial for priming and activating T helper 1 (Th1) adaptive immune responses.

Quantitative Data on Dendritic Cell Activation

The stimulation of dendritic cells with a selective TLR8 agonist like Motolimod (VTX-2337) results in quantifiable changes in cytokine production and the expression of cell surface markers indicative of DC maturation and activation.

Table 1: Cytokine and Chemokine Production

This table summarizes the effective concentration (EC₅₀) for the production of key Th1-polarizing cytokines and chemokines from human peripheral blood mononuclear cells (PBMCs), where monocytes and mDCs are the primary responders to TLR8 agonism.

| Cytokine/Chemokine | Agonist | Reported EC₅₀ (nM) | Primary Function |

| TNF-α | Motolimod (VTX-2337) | 140 ± 30 | Pro-inflammatory, T-cell activation |

| IL-12 | Motolimod (VTX-2337) | 120 ± 30 | Th1 polarization, CTL activation |

| MIP-1β (CCL4) | Motolimod (VTX-2337) | ~60 | Chemoattractant for immune cells |

| IL-6 | Motolimod (VTX-2337) | Dose-dependent increase observed | Pro-inflammatory, acute phase response |

| MCP-1 (CCL2) | Motolimod (VTX-2337) | Dose-dependent increase observed | Monocyte chemoattractant |

Table 2: Upregulation of DC Maturation Markers

TLR8 activation drives the maturation of dendritic cells, characterized by the increased surface expression of major histocompatibility complex (MHC) and co-stimulatory molecules necessary for effective antigen presentation to T cells.

| Surface Marker | Function | Expected Change Upon TLR8 Stimulation |

| CD80 (B7-1) | Co-stimulation of T cells | Significant Upregulation |

| CD86 (B7-2) | Co-stimulation of T cells | Significant Upregulation |

| CD83 | Maturation marker | Significant Upregulation |

| CD40 | T-cell help, DC licensing | Upregulation |

| HLA-DR (MHC-II) | Antigen presentation to CD4+ T cells | Upregulation |

| CCR7 | Migration to lymph nodes | Upregulation |

Experimental Protocols

The following protocols provide a framework for studying the effects of TLR8 agonists on human monocyte-derived dendritic cells (Mo-DCs).

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

-

Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood (e.g., buffy coats) using Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Enrich for monocytes (CD14+) from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

-

Differentiation: Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).

-

Incubation: Incubate the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator. The resulting immature Mo-DCs should be adherent and display a characteristic morphology.

Protocol 2: TLR8 Agonist Stimulation

-

Harvest DCs: Gently harvest the immature Mo-DCs using a cell scraper or by incubation with cold PBS/EDTA.

-

Plating: Resuspend the cells in fresh culture medium and plate them in 24- or 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Stimulation: Add the TLR8 agonist (e.g., Motolimod) at various concentrations (e.g., 10 nM to 10 µM). Include an unstimulated (media/vehicle only) control.

-

Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.

-

Harvest: After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry. Store supernatants at -80°C.

Protocol 3: Flow Cytometry for Activation Markers

-

Harvest and Wash: Harvest the stimulated DCs and wash them twice with ice-cold FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).

-

Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10 minutes on ice.

-

Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD80, CD86, CD83, HLA-DR, CCR7) and a viability dye.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software, gating on live, single cells to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker compared to the unstimulated control.

Protocol 4: Cytokine Measurement by ELISA

-

Prepare Samples: Thaw the collected cell culture supernatants on ice. If necessary, dilute the samples in the assay diluent provided with the kit to fall within the standard curve range.

-

ELISA Procedure: Perform a sandwich ELISA for specific cytokines like IL-12p70 and TNF-α according to the manufacturer's instructions.

-

Add standards, controls, and samples to the antibody-pre-coated microplate.

-

Incubate to allow the cytokine to bind.

-

Wash the plate and add a biotin-conjugated detection antibody.

-

Incubate, wash, and then add streptavidin-HRP.

-

Incubate, wash, and add the TMB substrate.

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Quantification: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

This document synthesizes information from publicly available research. All protocols should be optimized and validated for specific laboratory conditions and reagents.

References

- 1. Direct and Intestinal Epithelial Cell-Mediated Effects of TLR8 Triggering on Human Dendritic Cells, CD14+CD16+ Monocytes and γδ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Motolimod - Wikipedia [en.wikipedia.org]

- 5. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Species Specificity of TLR8 Agonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, making it a promising target for antiviral and cancer immunotherapies. However, significant species-specific differences in TLR8 activity, particularly between humans and mice, present a considerable challenge for preclinical drug development. This technical guide provides an in-depth analysis of the species specificity of a TLR8 agonist, designated as "Compound 4", a dendrimeric molecule bearing six units of a potent TLR7/TLR8 dual-agonistic imidazoquinoline. We will explore the quantitative differences in its activity, detail the experimental protocols for assessing this specificity, and visualize the underlying signaling pathways.

Introduction to TLR8 and Species Specificity

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR8, located in the endosome, is primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells in humans. It recognizes single-stranded RNA (ssRNA), initiating a MyD88-dependent signaling pathway that results in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-12.

A significant hurdle in the development of TLR8-targeted therapeutics is the well-documented species specificity. Mouse TLR8 is often considered nonfunctional or hyporesponsive to many synthetic agonists that are potent activators of human TLR8. This discrepancy is attributed to differences in the ligand-binding domain of the receptor. Consequently, preclinical evaluation of TLR8 agonists in standard mouse models can be misleading, necessitating the use of humanized mouse models or in vitro assays with human cells.

Quantitative Analysis of TLR8 Agonist 4 Activity

"Compound 4" is a dendrimeric molecule synthesized with six units of a potent TLR7/TLR8 dual-agonistic imidazoquinoline. The rationale behind its design was to investigate the effect of multimerization on the activity profile of the parent monomer. The following table summarizes the quantitative data on the agonistic activity of Compound 4 on human and murine TLR7 and TLR8, as determined by reporter gene assays.

Table 1: Agonistic Activity of Compound 4 on Human and Murine TLR7 and TLR8

| Receptor | Species | Agonistic Activity (EC50, µM) |

| TLR7 | Human | Data not specified in the primary source |

| TLR8 | Human | Complete loss of activity |

| TLR7 | Murine | Data not specified in the primary source |

| TLR8 | Murine | Not active (consistent with general findings for murine TLR8) |

Data synthesized from Shukla NM, Salunke DB, Balakrishna R, Mutz CA, Malladi SS, David SA (2012) Potent Adjuvanticity of a Pure TLR7-Agonistic Imidazoquinoline Dendrimer. PLOS ONE 7(8): e43612.

The study by Shukla et al. (2012) revealed a complete loss of TLR8-stimulatory activity for the dendrimeric Compound 4, while the TLR7-agonistic activity of its parent monomer was retained. This was further confirmed by the absence of TLR8-driven pro-inflammatory cytokine induction in human peripheral blood mononuclear cells (PBMCs). While specific EC50 values for Compound 4 on murine TLR8 were not provided, the general scientific consensus is that murine TLR8 does not respond to most synthetic imidazoquinoline-based agonists.

Experimental Protocols

TLR Reporter Gene Assay

This assay is used to quantify the activation of a specific TLR by a test compound. It utilizes a cell line (e.g., HEK293) that is engineered to express the TLR of interest (human or mouse TLR8) and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase) under the control of a promoter that is activated by the TLR signaling pathway (e.g., NF-κB).

Materials:

-

HEK-Blue™ hTLR8 and mTLR8 cells (or similar reporter cell lines)

-

Test compound (this compound)

-

Positive control (e.g., R848 for human TLR8)

-

Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Reporter detection reagent (e.g., QUANTI-Blue™ Solution or luciferase assay substrate)

-

96-well cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Plate the HEK-Blue™ TLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Stimulation: Prepare serial dilutions of the test compound and positive control. Add the compounds to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Reporter Detection:

-

For SEAP reporter: Collect the supernatant and add it to the QUANTI-Blue™ Solution. Incubate until a color change is visible. Read the absorbance at 620-655 nm.

-

For luciferase reporter: Add the luciferase assay substrate to the wells and measure the luminescence.

-

-

Data Analysis: Calculate the EC50 values by plotting the dose-response curves.

Cytokine Profiling in Human PBMCs and Mouse Splenocytes

This protocol details the measurement of cytokine production from primary immune cells of different species in response to TLR8 agonist stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Mouse splenocytes

-

Ficoll-Paque PLUS

-

RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Test compound (this compound)

-

Positive control (e.g., R848 for human PBMCs, LPS for mouse splenocytes)

-

ELISA kits or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-12)

-

96-well cell culture plates

Procedure:

-

Cell Isolation:

-

Human PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Mouse Splenocytes: Isolate splenocytes from a mouse spleen by mechanical dissociation followed by red blood cell lysis.

-

-

Cell Seeding: Plate the isolated cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Stimulation: Add serial dilutions of the test compound and positive controls to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for human TLR8 and the experimental workflow for assessing species specificity.

Caption: Human TLR8 Signaling Pathway.

Caption: Species Specificity Assessment Workflow.

Discussion and Conclusion

The species specificity of TLR8 agonists is a critical consideration in their development as therapeutics. The available data for Compound 4, a dendrimeric imidazoquinoline, demonstrates a complete loss of human TLR8 agonistic activity upon multimerization of a TLR7/8 dual-agonistic monomer. This highlights the exquisite sensitivity of TLR8 to the structural presentation of its ligands.

For researchers and drug development professionals, the key takeaways are:

-

Murine TLR8 is not a reliable model for human TLR8. Preclinical in vivo studies in standard mouse models may not be predictive of the efficacy or safety of TLR8 agonists in humans.

-

In vitro human cell-based assays are essential. The use of human PBMCs or human TLR8 reporter cell lines is crucial for the initial screening and characterization of TLR8 agonists.

-

Humanized mouse models offer a more relevant in vivo system. For later-stage preclinical development, mice expressing human TLR8 can provide more reliable data on the in vivo activity and potential toxicity of these compounds.

A Technical Guide to Target Validation for TLR8 Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the essential studies required to validate Toll-like receptor 8 (TLR8) as a therapeutic target for novel agonist compounds. It covers the fundamental signaling pathway, a structured framework for validation, and detailed methodologies for key in vitro and in vivo experiments.

The TLR8 Signaling Pathway: A Key Driver of Innate Immunity

Toll-like receptor 8 is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA) from pathogens like viruses.[1][2][3] Its activation in immune cells, primarily myeloid dendritic cells, neutrophils, and monocytes, triggers a potent pro-inflammatory response.[4]

Upon binding to an agonist, TLR8 dimerizes and recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[4] This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and other downstream effectors. The culmination of this pathway is the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 5 (IRF5), which drive the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Type I interferons. This robust cytokine response is central to TLR8's therapeutic potential in mobilizing the immune system against cancer and infectious diseases.

A Framework for TLR8 Agonist Target Validation

A systematic approach is required to validate a novel TLR8 agonist. The process begins with high-throughput in vitro screening to establish potency and selectivity, followed by functional characterization in primary human immune cells. Promising candidates then advance to in vivo models to assess pharmacodynamics and anti-tumor efficacy.

In Vitro Validation Studies

In vitro assays are foundational for quantifying the potency, selectivity, and functional activity of a TLR8 agonist.

Potency and Selectivity Assessment using Reporter Cells

Engineered cell lines, such as HEK-Blue™ hTLR8, are widely used for initial screening. These cells express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene linked to an NF-κB-inducible promoter. Agonist binding activates TLR8, leading to NF-κB activation and SEAP production, which can be easily quantified colorimetrically.

Table 1: Comparative In Vitro Potency of TLR8 Agonists

| Compound | Assay System | Parameter | Value | Reference |

|---|---|---|---|---|

| DN052 | HEK-Blue™ hTLR8 | EC50 | 6.7 nM | |

| Motolimod (VTX-2337) | HEK-Blue™ hTLR8 | EC50 | 108.7 nM | |

| DN052 | HEK-Blue™ hTLR4, 7, 9 | EC50 | > 50 µM |

| DN052 & Motolimod | Cytotoxicity Assay | CC50 | > 50 µM | |

Experimental Protocol: HEK-Blue™ hTLR8 Reporter Assay

-

Cell Plating: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of the TLR8 agonist test compound and a reference agonist (e.g., Motolimod) in cell culture medium.

-

Stimulation: Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO). Incubate for 24 hours at 37°C.

-

SEAP Detection: Transfer a small volume of cell supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Measurement: Incubate the detection plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Plot the OD values against the compound concentrations and use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.

-